rac 5-Hydroxymethyl Tolterodine-d14 rac 5-Hydroxymethyl Tolterodine-d14 A labeled metabolite of Tolterodine, a muscarinic receptor antagonist used in the treatment of urinary incontinence.
One of the labelled impurities of Tolterodine, which is a muscarinic receptor antagonist and has been found to be effective against urinary incontinence.
Brand Name: Vulcanchem
CAS No.: 1185071-13-9
VCID: VC0196709
InChI: InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/i1D3,2D3,3D3,4D3,16D,17D
SMILES: CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Molecular Formula: C22H19NO2D12
Molecular Weight: 353.57

rac 5-Hydroxymethyl Tolterodine-d14

CAS No.: 1185071-13-9

Cat. No.: VC0196709

Molecular Formula: C22H19NO2D12

Molecular Weight: 353.57

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

rac 5-Hydroxymethyl Tolterodine-d14 - 1185071-13-9

CAS No. 1185071-13-9
Molecular Formula C22H19NO2D12
Molecular Weight 353.57
IUPAC Name 2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol
Standard InChI InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/i1D3,2D3,3D3,4D3,16D,17D
SMILES CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Appearance Off-White to Pale Yellow Solid
Melting Point 48-49 °C

Chemical Identity and Structure

Rac 5-Hydroxymethyl Tolterodine-d14 is a deuterated analog of 5-Hydroxymethyl Tolterodine, which is an active metabolite of Tolterodine, a muscarinic receptor antagonist used in the treatment of urinary incontinence . The "rac" prefix indicates that this compound exists as a racemic mixture, containing equal proportions of both the R and S enantiomers. The "d14" suffix signifies that 14 hydrogen atoms in the molecule have been replaced with deuterium atoms, which are stable isotopes of hydrogen.

The compound features a complex structure that includes a phenol group with a hydroxymethyl substituent, a phenylpropyl moiety, and a tertiary amine with two isopropyl groups. The deuterium atoms are primarily located on the isopropyl groups attached to the nitrogen atom, as indicated by its systematic name: 2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol .

Chemical Identifiers and Properties

The key identifiers and properties of rac 5-Hydroxymethyl Tolterodine-d14 are presented in Table 1, which compiles data from multiple authoritative sources.

PropertyValueSource
CAS Number1185071-13-9
Alternate CAS Number200801-70-3
Molecular FormulaC22H17D14NO2
Molecular Weight355.57-355.6 g/mol
SMILES NotationOC1=C(C(C2=CC=CC=C2)CCN(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]))C=C(CO)C=C1
Storage Temperature-20°C
Shipping TemperatureRoom Temperature
Country of OriginCANADA

Alternative Nomenclature and Synonyms

Rac 5-Hydroxymethyl Tolterodine-d14 is known by several synonyms in scientific literature and commercial catalogs, as shown in Table 2.

SynonymSource
rac 5-Hydroxymethyl Tolterodine-d14
(Rac)-5-Hydroxymethyl Tolterodine-d14
2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol
3-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol
rac-5-Hydroxymethyl Tolterodine-d14
HY-76570S
CS-0201991

Relationship to Tolterodine

Rac 5-Hydroxymethyl Tolterodine-d14 is the deuterated form of 5-Hydroxymethyl Tolterodine, which is a pharmacologically active metabolite of Tolterodine. Understanding this relationship is crucial for appreciating the compound's significance in pharmaceutical research and clinical applications.

Tolterodine is a competitive muscarinic receptor antagonist primarily used in the treatment of overactive bladder syndrome with symptoms of urinary frequency, urgency, and urge incontinence . The drug works by inhibiting muscarinic receptors in the bladder, thereby reducing detrusor muscle contractions and increasing bladder capacity.

Applications in Research and Analysis

The applications of rac 5-Hydroxymethyl Tolterodine-d14 span several areas of pharmaceutical research and analytical chemistry, making it a valuable tool for scientists working in drug development, metabolism studies, and clinical pharmacology.

Analytical Reference Standards

One of the primary applications of rac 5-Hydroxymethyl Tolterodine-d14 is as an analytical reference standard. In this capacity, it serves several critical functions:

  • Method validation for bioanalytical assays detecting Tolterodine and its metabolites

  • Quality control in pharmaceutical manufacturing

  • Calibration of analytical instruments

  • Comparative analysis in stability studies

The compound is categorized as both a "Stable Isotope Labelled" standard and a "Metabolite" by commercial suppliers , highlighting its dual importance in analytical chemistry.

Pharmacokinetic and Metabolic Studies

As a deuterium-labeled metabolite, rac 5-Hydroxymethyl Tolterodine-d14 provides unique advantages in pharmacokinetic studies:

  • Internal standardization in quantitative mass spectrometry

  • Tracing metabolic pathways of Tolterodine in vivo

  • Differentiating between endogenous and exogenous compounds in biological samples

  • Studying the enzyme kinetics of CYP2D6-mediated metabolism

The deuterium labeling creates a mass shift of 14 Da compared to the non-deuterated metabolite, allowing for clear differentiation in mass spectrometric analyses while maintaining nearly identical chromatographic behavior.

Research Applications by Therapeutic Area

Based on the product categorization from commercial suppliers, rac 5-Hydroxymethyl Tolterodine-d14 has relevance across multiple therapeutic research areas, as shown in Table 3.

Research AreaRelevanceSource
Acetylcholine ReceptorsRelated to mechanism of action of Tolterodine
NociceptionStudies on muscarinic mechanisms in pain perception
NeurotransmissionCholinergic neurotransmission research
Memory, Learning and CognitionMuscarinic receptor involvement in cognitive processes
Parkinson's DiseaseInvestigating cholinergic aspects of movement disorders
SchizophreniaMuscarinic receptor modulation in psychiatric conditions
Pain and InflammationAnti-muscarinic effects on inflammatory processes

Analytical Methods and Techniques

The deuterium labeling in rac 5-Hydroxymethyl Tolterodine-d14 makes it particularly suitable for specific analytical techniques, especially those involving mass spectrometry.

Mass Spectrometric Applications

In mass spectrometry, rac 5-Hydroxymethyl Tolterodine-d14 offers several advantages:

  • The mass shift of 14 Da allows for easy distinction from the non-deuterated metabolite

  • Co-elution with the non-deuterated compound in chromatographic systems minimizes matrix effects

  • Unique fragmentation patterns can provide structural information

  • High stability and isotopic purity ensure reliable quantitative results

These properties make the compound particularly valuable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are commonly employed in bioanalytical studies of Tolterodine pharmacokinetics.

Structural Characteristics and Isotopic Distribution

The deuteration pattern in rac 5-Hydroxymethyl Tolterodine-d14 is strategically designed to provide optimal properties for analytical applications while maintaining the pharmacological characteristics of the non-deuterated metabolite.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator